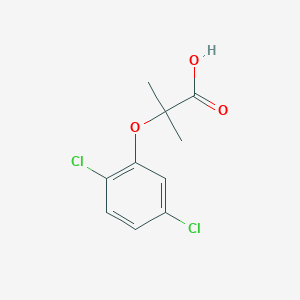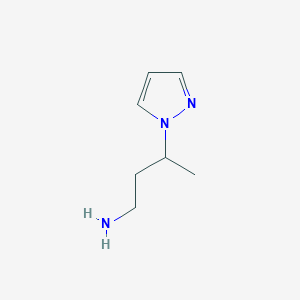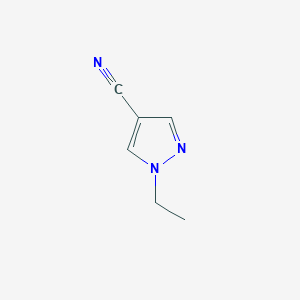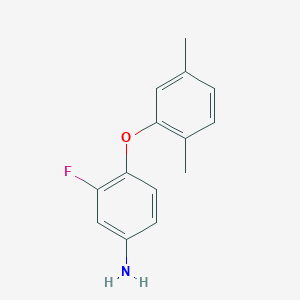![molecular formula C8H8Br3N3O B1342795 2-[(2,4,6-Tribromophenyl)amino]acetohydrazide CAS No. 443864-09-3](/img/structure/B1342795.png)
2-[(2,4,6-Tribromophenyl)amino]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4,6-Tribromophenyl)amino]acetohydrazide is a chemical compound with the molecular formula C8H8Br3N3O and a molecular weight of 401.9 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is characterized by the presence of three bromine atoms attached to a phenyl ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Tribromophenyl)amino]acetohydrazide typically involves the reaction of 2,4,6-tribromophenylamine with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,4,6-Tribromophenylamine} + \text{Acetohydrazide} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves the use of larger reaction vessels, continuous flow reactors, and automated control systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-[(2,4,6-Tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
2-[(2,4,6-Tribromophenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(2,4,6-Tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance its reactivity, allowing it to form strong interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical assays and therapeutic research .
相似化合物的比较
Similar Compounds
2,4,6-Tribromophenol: Shares the tribromophenyl structure but lacks the acetohydrazide moiety.
2-Bromophenol: Contains a single bromine atom and a hydroxyl group.
4-Bromophenol: Similar to 2-bromophenol but with the bromine atom in a different position.
Uniqueness
2-[(2,4,6-Tribromophenyl)amino]acetohydrazide is unique due to the presence of both the tribromophenyl group and the acetohydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
属性
IUPAC Name |
2-(2,4,6-tribromoanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br3N3O/c9-4-1-5(10)8(6(11)2-4)13-3-7(15)14-12/h1-2,13H,3,12H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNKYSDMUNQIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NCC(=O)NN)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
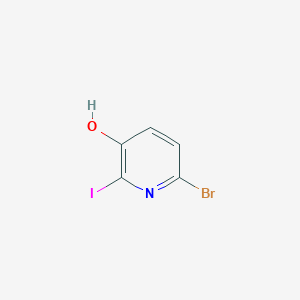

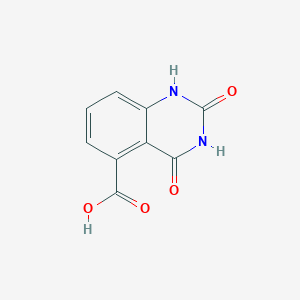
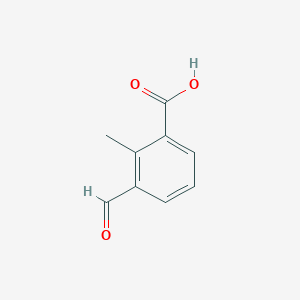

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
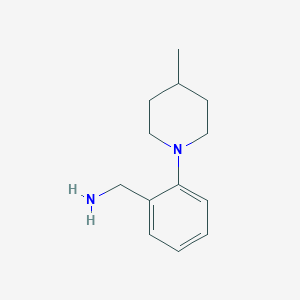
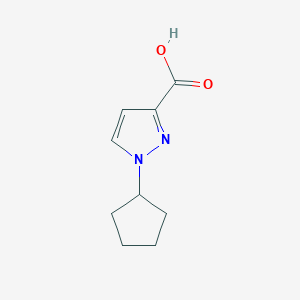
![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)
